p-Methyl cyclopropyl fentanyl hydrochloride
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Overview
Description
p-Methyl cyclopropyl fentanyl hydrochloride: is a synthetic opioid analog of fentanyl. It is categorized as an opioid and is known for its potent analgesic properties. This compound is regulated as a Schedule I substance in the United States, indicating its high potential for abuse and lack of accepted medical use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Methyl cyclopropyl fentanyl hydrochloride typically involves a multi-step process. The general strategy includes the following steps :
Formation of 4-anilinopiperidine (4-ANPP): This is achieved by reacting 4-piperidone hydrochloride with aniline in the presence of a reducing agent.
Alkylation: The 4-ANPP is then reacted with phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.
Cyclopropanecarboxamide Formation: The final step involves reacting the intermediate with cyclopropanecarboxylic acid chloride to form p-Methyl cyclopropyl fentanyl, which is then converted to its hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding transformations and efficient purification techniques to ensure the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: p-Methyl cyclopropyl fentanyl hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Halogenation using halogens like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
Scientific Research Applications
p-Methyl cyclopropyl fentanyl hydrochloride has several scientific research applications, including:
Forensic Chemistry: Used as an analytical reference standard for the identification and quantification of fentanyl analogs in forensic samples.
Pharmacological Studies: Investigated for its binding affinity and activity at opioid receptors, contributing to the understanding of opioid receptor interactions.
Toxicology: Studied for its metabolic pathways and toxicological effects to assess its impact on human health.
Mechanism of Action
The mechanism of action of p-Methyl cyclopropyl fentanyl hydrochloride involves its interaction with the mu-opioid receptor. Upon binding to this receptor, it mimics the effects of endogenous opioids, leading to analgesia, sedation, and euphoria. The compound’s high potency is attributed to its strong binding affinity and activation of the opioid receptor pathways .
Comparison with Similar Compounds
- meta-Methyl cyclopropyl fentanyl hydrochloride
- 3-Methylcrotonylfentanyl
- Furanylbenzylfentanyl
- 4-Fluorocyclopropylbenzylfentanyl
Comparison: p-Methyl cyclopropyl fentanyl hydrochloride is unique due to its specific structural modifications, which confer distinct pharmacological properties. Compared to other fentanyl analogs, it has a different metabolic profile and potency, making it a valuable compound for research and forensic applications .
Properties
CAS No. |
2749910-43-6 |
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Molecular Formula |
C24H31ClN2O |
Molecular Weight |
399.0 g/mol |
IUPAC Name |
N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide;hydrochloride |
InChI |
InChI=1S/C24H30N2O.ClH/c1-19-7-11-22(12-8-19)26(24(27)21-9-10-21)23-14-17-25(18-15-23)16-13-20-5-3-2-4-6-20;/h2-8,11-12,21,23H,9-10,13-18H2,1H3;1H |
InChI Key |
BARBVVDSFCJUEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CC4.Cl |
Origin of Product |
United States |
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